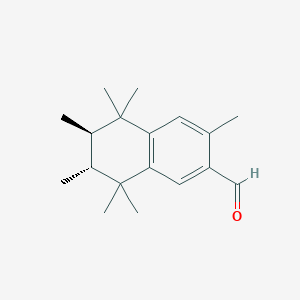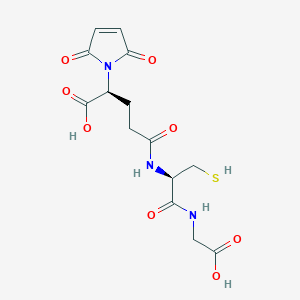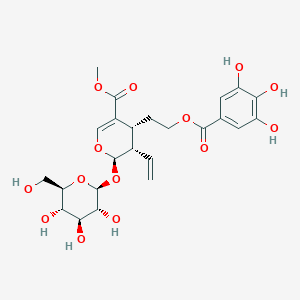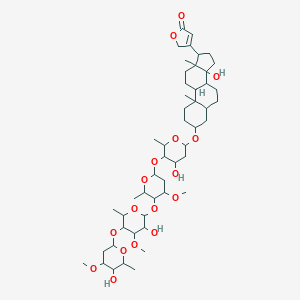![molecular formula C20H23ClN2O3 B238388 N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide, commonly known as CMA-676, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound belongs to the class of acylphenyl urea derivatives and has been shown to have potent anti-tumor activity in various cancer cell lines.
Wirkmechanismus
CMA-676 inhibits the polymerization of tubulin, a protein that is essential for cell division. This leads to cell cycle arrest and ultimately, apoptosis. The inhibition of tubulin polymerization is achieved by binding to the colchicine-binding site on tubulin, which is involved in microtubule assembly. CMA-676 has been shown to have a higher affinity for the colchicine-binding site than colchicine itself, making it a potent inhibitor of tubulin polymerization.
Biochemical and Physiological Effects:
CMA-676 has been shown to have potent anti-tumor activity in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, CMA-676 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CMA-676 is its potent anti-tumor activity in preclinical models. In addition, the synthesis of this compound is relatively simple and can be easily scaled up for larger production. However, one of the limitations of CMA-676 is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the development of CMA-676. One potential direction is the development of analogs with improved solubility and pharmacokinetic properties. Another direction is the evaluation of CMA-676 in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. In addition, the development of targeted delivery systems for CMA-676 could improve its efficacy and reduce toxicity in normal cells. Overall, the development of CMA-676 and its analogs holds promise for the treatment of cancer.
Synthesemethoden
The synthesis of CMA-676 involves the reaction of 4-chlorophenylacetic acid with 2-methoxyaniline to form 4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)aniline. This intermediate is then reacted with pentanoyl chloride to form the final product, N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide. The synthesis of this compound is relatively simple and can be easily scaled up for larger production.
Wissenschaftliche Forschungsanwendungen
CMA-676 has been extensively studied for its anti-tumor activity in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. The mechanism of action of CMA-676 involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Eigenschaften
Produktname |
N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide |
|---|---|
Molekularformel |
C20H23ClN2O3 |
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
N-[4-[[2-(4-chlorophenyl)acetyl]amino]-2-methoxyphenyl]pentanamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-3-4-5-19(24)23-17-11-10-16(13-18(17)26-2)22-20(25)12-14-6-8-15(21)9-7-14/h6-11,13H,3-5,12H2,1-2H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
QLVVQQZNCJUCAC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)OC |
Kanonische SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)

![N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)


![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)


![N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine](/img/structure/B238343.png)


